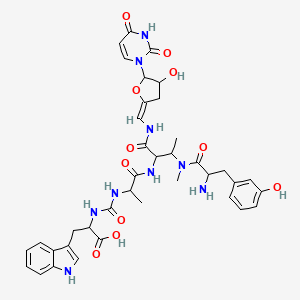

Pacidamycin 4

Description

Properties

Molecular Formula |

C38H45N9O11 |

|---|---|

Molecular Weight |

803.8 g/mol |

IUPAC Name |

2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C38H45N9O11/c1-19(42-37(56)43-28(36(54)55)15-22-17-40-27-10-5-4-9-25(22)27)32(51)45-31(20(2)46(3)34(53)26(39)14-21-7-6-8-23(48)13-21)33(52)41-18-24-16-29(49)35(58-24)47-12-11-30(50)44-38(47)57/h4-13,17-20,26,28-29,31,35,40,48-49H,14-16,39H2,1-3H3,(H,41,52)(H,45,51)(H,54,55)(H2,42,43,56)(H,44,50,57)/b24-18+ |

InChI Key |

FMKAVCDWVHHMCG-HKOYGPOVSA-N |

Isomeric SMILES |

CC(C(C(=O)N/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(CC5=CC(=CC=C5)O)N |

Canonical SMILES |

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(CC5=CC(=CC=C5)O)N |

Synonyms |

pacidamycin 4 |

Origin of Product |

United States |

Biosynthesis of Pacidamycin 4

Identification and Characterization of the Pacidamycin Biosynthetic Gene Cluster (BGC)

The blueprint for pacidamycin synthesis is located in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). researchgate.netpnas.org This cluster contains all the necessary genes encoding the enzymes that build the pacidamycin molecule. researchgate.netpnas.orgresearchgate.net

The pacidamycin biosynthetic gene cluster was identified through genome sequencing of the producing organism, Streptomyces coeruleorubidus. pnas.orgnih.govnih.gov The cluster, referred to as the pac cluster, spans approximately 30.3 to 31 kilobases (kb) of DNA. researchgate.netpnas.orgnih.govnih.gov This discrete genomic region houses 22 identified open reading frames (ORFs). researchgate.netpnas.orgresearchgate.netnih.gov

The 22 open reading frames within the pac cluster are designated PacA through PacV. researchgate.netpnas.orgnih.govnih.gov Bioinformatic analysis and subsequent experimental studies have allowed for the assignment of putative functions to many of these gene products, revealing a highly dissociated and complex biosynthetic pathway. pnas.orgnih.govnih.gov The functions range from regulation and precursor biosynthesis to the core assembly of the peptide and nucleoside components. pnas.orgtandfonline.com

Interactive Table: Deduced Functions of Proteins Encoded by the pac Gene Cluster

| Protein | Deduced or Confirmed Function | Domain Architecture | Reference |

|---|---|---|---|

| PacA | Transcriptional regulator | FHA domain, LuxR-type HTH motif | plos.org |

| PacB | tRNA-dependent aminoacyltransferase (installs N-terminal Ala/Gly) | FemX/FemA homolog | nih.govmdpi.com |

| PacD | Freestanding Condensation (C) domain | C domain | nih.gov |

| PacE | Aminotransferase (involved in nucleoside modification) | --- | researchgate.net |

| PacH | Freestanding Thiolation (T) domain (carrier protein) | T domain | acs.orgnih.gov |

| PacI | Freestanding Condensation (C) domain (links peptide to nucleoside) | C domain | nih.govacs.orgnih.gov |

| PacJ | MbtH-like protein (activates PacL) | MbtH-like | pnas.orgnih.gov |

| PacK | FAD-dependent dehydrogenase (oxidizes uridine) | --- | researchgate.net |

| PacL | NRPS for aromatic amino acids (m-Tyr, Phe, Trp) | C*-A-T | pnas.orgnih.gov |

| PacM | Dehydratase (involved in nucleoside modification) | Cupin-domain protein | researchgate.net |

| PacN | NRPS for ureido dipeptide formation | C-T | nih.govnih.gov |

| PacO | NRPS Adenylation (A) domain for L-Ala | A domain | pnas.orgnih.govnih.gov |

| PacP | NRPS for 2,3-diaminobutyric acid (DABA) activation | A-T-TE | pnas.orgnih.govnih.gov |

| PacQ | Argininosuccinate (B1211890) lyase homolog (DABA biosynthesis) | --- | pnas.orgpnas.org |

| PacS | Fusion protein (DABA biosynthesis) | Argininosuccinate lyase domain | pnas.orgpnas.org |

| PacT | Threonine-4-phosphate-decarboxylase homolog (DABA biosynthesis) | --- | pnas.orgpnas.org |

| PacU | NRPS Adenylation (A) domain for N-terminal L-Ala | A domain | pnas.orgnih.govpnas.org |

| PacV | N-methyltransferase (methylates DABA) | --- | utexas.edu |

Note: C denotes a truncated, likely non-functional condensation domain. TE denotes a thioesterase domain. Not all proteins from PacA-V have had their functions explicitly detailed in the provided search context.*

Genomic Location and Size

Enzymology of Pacidamycin 4 Biosynthesis

The synthesis of the pacidamycin peptide backbone is a prime example of a non-ribosomal peptide synthetase (NRPS) assembly line. A key feature of the pacidamycin system is its highly dissociated nature, where the catalytic domains required for peptide synthesis are not part of large, multi-domain enzymes but exist as separate, individual proteins that must interact in a coordinated fashion. researchgate.netpnas.orgnih.govnih.gov

The pacidamycin BGC encodes at least eight separate proteins that function as dissociated NRPS modules or domains. pnas.orgnih.gov This includes four adenylation (A) domains, four thiolation (T) domains, and three condensation (C) domains that work in trans to assemble the peptide chain. pnas.orgnih.govnih.gov This fragmented arrangement is unusual and contrasts with the more common large, modular NRPS enzymes. pnas.orgrsc.org The assembly process is thought to rely on a freestanding thiolation domain, PacH, which acts as a central carrier, shuttling the growing peptide chain between the other dissociated enzymes. acs.orgnih.gov

Adenylation (A) domains are the gatekeepers of NRPS systems, responsible for selecting and activating specific amino acids for incorporation into the peptide. pnas.orgnih.gov They catalyze a two-step reaction: first, the amino acid is activated by reacting with ATP to form an aminoacyl-AMP intermediate, and second, the activated amino acid is transferred to the phosphopantetheine arm of a thiolation (T) domain. nih.govrsc.org The pacidamycin BGC encodes several standalone or single-module A domains. pnas.orgnih.gov

PacP : This A-T-TE tridomain protein is responsible for activating the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA), which forms the core of the pacidamycin structure. pnas.orgpnas.org In vitro assays showed PacP has a strong preference for a DABA analog, confirming its role in activating this key building block. pnas.orgnih.govpnas.org

PacO : This standalone A domain selects and activates L-Alanine. pnas.orgnih.govnih.gov This specific Ala residue is later involved in forming the unique ureido linkage in the pacidamycin scaffold. nih.govpnas.org

PacL : A C*-A-T protein, PacL is responsible for activating the C-terminal aromatic amino acids. pnas.orgacs.org Its activity requires the presence of a small MbtH-like protein, PacJ. pnas.org PacL demonstrates a preference for L-m-Tyrosine, L-Phenylalanine, and L-Tryptophan, which aligns with the variations seen in the pacidamycin family of compounds. pnas.orgnih.gov

PacU : This standalone A domain is dedicated to activating the L-Alanine residue that is attached to the β-amino group of DABA in pacidamycin D. pnas.orgnih.gov Gene deletion studies showed that removing pacU specifically abolished the production of pacidamycin D without affecting other pacidamycins. pnas.orgpnas.org

PacW : This standalone A domain activates m-Tyrosine for attachment at the N-terminus, functioning orthogonally to PacU. acs.orgnih.gov

Thiolation (T) domains, also known as peptidyl carrier proteins (PCP), are essential for NRPS-mediated synthesis. rsc.orgnih.gov They are small proteins that are post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) arm. pnas.org This flexible arm covalently tethers the activated amino acids and the growing peptide chain as thioesters, shuttling them between the various catalytic domains of the NRPS machinery. nih.gov In the pacidamycin system, four T domain-containing proteins have been identified: PacH, PacL, PacN, and PacP. pnas.orgpnas.org PacH is a freestanding T domain that plays a crucial role as a mobile carrier for the peptide intermediates. acs.orgnih.gov The other T domains are found within multidomain proteins (PacL, PacN, PacP) and are responsible for holding the specific amino acid activated by their associated A domain. pnas.org For instance, after PacO activates L-Ala, it loads it onto the T domain of PacN. pnas.orgpnas.org

Non-Ribosomal Peptide Synthetases (NRPS) and Dissociated Modules

Condensation (C) Domains

The pacidamycin biosynthetic gene cluster encodes three Condensation (C) domains, which are crucial for catalyzing the formation of peptide bonds between amino acids tethered to Thiolation (T) domains. nih.govpnas.org These domains are part of a highly dissociated NRPS system, with two being freestanding proteins (PacD and PacI). pnas.orgacs.org

One of the C domains, PacI, performs a particularly unusual and critical function. acs.orgnih.gov Instead of a typical Thioesterase (TE) domain, the freestanding C domain PacI catalyzes the final step of the peptide assembly: the release of the fully formed peptide chain from the NRPS machinery. acs.orgnih.gov This release is achieved by catalyzing a nucleophilic attack by the 3′-deoxy-4′,5′-enamino-uridine moiety on the thioester linkage connecting the peptide to its carrier domain. researchgate.netresearchgate.net

Another specialized condensation enzyme, PacN, is responsible for forming the unusual ureido bond that links two amino acid residues in the peptide backbone. researchgate.netpnas.orgresearchgate.net This process involves the formation of an N-carboxy-aminoacyl intermediate. researchgate.net The dissociated nature of these C domains, along with their substrate flexibility, contributes to the diversity of the pacidamycin family of compounds. nih.govacs.org

| Enzyme | Domain Type | Proposed Function |

| PacD | Freestanding Condensation (C) | Catalyzes peptide bond formation. pnas.org |

| PacI | Freestanding Condensation (C) | Catalyzes the final release of the assembled peptide via nucleoside attack, a non-canonical release mechanism. acs.orgnih.gov |

| PacN | Condensation (C) | Catalyzes the formation of the ureido linkage between amino acid residues. researchgate.netpnas.orgresearchgate.net |

Thioesterase (TE) Domains

Bioinformatic analysis of the pacidamycin gene cluster identified one Thioesterase (TE) domain. nih.govpnas.org In typical NRPS systems, a TE domain is located at the end of the assembly line and is responsible for cleaving the completed peptide from its covalent attachment to the final Thiolation (T) domain, releasing the final product through hydrolysis or macrocyclization. uea.ac.ukoup.com

| Protein | Domain Architecture | Notes |

| PacP | Adenylation-Thiolation-Thioesterase (A-T-TE) | Contains the single TE domain identified in the gene cluster, though the final peptide release is catalyzed by the C domain PacI. nih.govacs.org |

Biosynthesis of Non-Proteinogenic Amino Acids

The non-proteinogenic amino acid (2S,3S)-Diaminobutyric acid (DABA) is a key structural component of pacidamycin, serving as the central scaffold connecting the peptide chain and the nucleoside moiety. nih.govresearchgate.net The biosynthesis of DABA is proposed to start from the proteinogenic amino acid L-threonine. nih.govpnas.orgresearchgate.net This conversion is catalyzed by a set of enzymes encoded by the pacQST genes within the biosynthetic cluster. nih.govpnas.org

The process is believed to occur via a β-replacement mechanism. nih.gov PacS, a fusion protein containing a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent domain, likely catalyzes the replacement of the hydroxyl group of threonine with an amino group derived from ammonia (B1221849) or another amino acid. nih.govnih.gov PacQ shows homology to argininosuccinate lyases, and genetic disruption of pacQ was shown to significantly reduce the production of all pacidamycin compounds, confirming its critical role in the pathway. nih.gov

| Enzyme | Homology/Domain | Proposed Function in DABA Biosynthesis |

| PacQ | Argininosuccinate lyase | Plays an essential role in the synthesis of DABA from L-threonine. nih.gov |

| PacS | PLP-dependent cysteine synthase / Argininosuccinate lyase fusion | Catalyzes the β-replacement of the threonine hydroxyl group. nih.gov |

| PacT | Unknown | Encoded in the same operon and postulated to be involved in DABA synthesis. nih.gov |

This compound contains the rare non-proteinogenic amino acid L-meta-tyrosine (m-Tyr). nih.govpnas.org Research suggests that m-Tyrosine is synthesized from the common aromatic amino acid L-phenylalanine. researchgate.netresearchgate.net

The assembly of the peptide backbone is managed by NRPS modules, and the selection and activation of the specific aromatic amino acid are handled by the adenylation (A) domain of the PacL protein. nih.govpnas.org In vitro assays have demonstrated that PacL preferentially activates m-Tyr, L-phenylalanine, and L-tryptophan, but not L-tyrosine. nih.govpnas.org This specificity is consistent with the aromatic amino acids found at the C-terminus of the various pacidamycin analogues. nih.gov The incorporation of m-Tyr is one of the key features that distinguishes the pacidamycin family of antibiotics. pnas.org

| Enzyme | Relevant Domain(s) | Function |

| PacL | Adenylation (A) | Selects and activates m-Tyrosine, L-phenylalanine, or L-tryptophan for incorporation into the peptide chain. nih.govpnas.org |

(2S,3S)-Diaminobutyric Acid (DABA) Biosynthesis (e.g., PacQST)

Formation of the 4',5'-Dehydronucleoside Moiety

A defining characteristic of pacidamycins is the 4',5'-dehydronucleoside moiety, which is essential for its biological activity. acs.orgnih.gov This unique structure is synthesized from the primary metabolite uridine (B1682114) in a dedicated three-step enzymatic cascade. researchgate.netacs.orgnih.gov

The biogenesis of the 3′-deoxy-4′,5′-enamino-uridine core proceeds as follows:

Oxidation: The pathway begins with the flavin-dependent dehydrogenase Pac11 (also known as PacK). researchgate.netnih.govfrontiersin.org This enzyme catalyzes the oxidation of the 5'-hydroxyl group of uridine to form uridine-5'-aldehyde. researchgate.netresearchgate.netnih.gov

Transamination: The resulting aldehyde is then acted upon by Pac5 (also known as PacE), a PLP-dependent aminotransferase. researchgate.netacs.orgnih.gov Pac5 catalyzes the transfer of an amino group to the 5'-aldehyde, converting it to an amine. researchgate.netnih.govfrontiersin.org

Dehydration: The final step is a dehydration reaction mediated by Pac13 (also known as PacM), a small, monomeric Cupin-domain protein. researchgate.netacs.orgnih.gov Pac13 catalyzes the removal of a water molecule to form the characteristic 4',5'-double bond, yielding the final 3′-deoxy-4′,5′-enamino-uridine product, which is then attached to the peptide backbone. researchgate.netnih.govresearchgate.net

| Enzyme (Alias) | Enzyme Class | Function in Nucleoside Modification |

| Pac11 (PacK) | Flavin-dependent dehydrogenase | Oxidizes uridine to uridine-5'-aldehyde. researchgate.netacs.orgnih.govfrontiersin.org |

| Pac5 (PacE) | Aminotransferase | Catalyzes the transamination of the 5'-aldehyde group. researchgate.netacs.orgnih.govfrontiersin.org |

| Pac13 (PacM) | Dehydratase (Cupin-domain protein) | Mediates dehydration to form the 4',5'-enamide linkage. researchgate.netacs.orgnih.govfrontiersin.org |

Role of Flavoprotein Dehydrogenases and Aminotransferases

The biosynthesis of the unique 4′,5′-enamide-3′-deoxyuridine moiety of pacidamycin begins with the common nucleoside, uridine. researchgate.netfrontiersin.org This transformation is initiated by a flavin-dependent dehydrogenase, Pac11 (also designated as PacK), which catalyzes the oxidation of the 5'-alcohol on the uridine molecule to form uridine-5′-aldehyde. researchgate.netfrontiersin.orgfrontiersin.org

Following this oxidation, an aminotransferase, Pac5 (also known as PacE), acts on the newly formed aldehyde. researchgate.net Pac5 catalyzes the transamination of the 5′-aldehyde group, converting it into an amino group. researchgate.net This two-step enzymatic process, involving a dehydrogenase and an aminotransferase, is crucial for generating the aminonucleoside precursor required for the final pacidamycin structure. researchgate.netnih.gov The subsequent dehydration mediated by Pac13 (PacM) ultimately generates the 4′,5′-enamide-3′-deoxyuridine. researchgate.netfrontiersin.org

Assembly of the Peptide Backbone

The peptide backbone of pacidamycin is assembled by a series of highly dissociated non-ribosomal peptide synthetases (NRPSs). frontiersin.orgfrontiersin.orgresearchgate.net This enzymatic system constructs a pseudopeptide scaffold characterized by several unusual structural features, including a central 2,3-diaminobutyric acid (DABA) residue, a rare ureido bond, and inversions in the peptide chain direction. nih.govresearchgate.netnih.gov

A distinctive feature of the pacidamycin structure is the ureido linkage that connects the fourth amino acid (Ala₄) to the C-terminal aromatic amino acid (e.g., Phe₅ or Trp₅). pnas.orguea.ac.uk This unusual bond is formed by the catalytic action of a unique condensation enzyme, PacN. frontiersin.orgfrontiersin.orgresearchgate.net In vitro studies have demonstrated that the formation of the Ala₄-Phe₅ dipeptidyl ureido linkage requires the coordinated action of four purified enzymes: PacL, PacJ, PacN, and PacO. pnas.orgnih.gov

The process involves the activation and loading of alanine (B10760859) onto the HS-pantetheinyl arm of PacN, while an aromatic amino acid (like phenylalanine or tryptophan) is loaded onto PacL. pnas.org PacN then catalyzes the formation of the ureido bond between the tethered alanine and the aromatic aminoacyl moiety. pnas.org Research suggests that bicarbonate serves as the carbon source for the carbonyl group within the ureido linkage. pnas.org

The pacidamycin scaffold is classified as a pseudopeptide due to its unconventional linkages. nih.gov The assembly process involves a "double inversion" of the peptide chain's direction. nih.gov

The first directional shift occurs at the central 2,3-diaminobutyric acid (DABA) residue. The N-terminal amino acid (or dipeptide) attaches to the β-amino group of DABA. researchgate.netpnas.org For instance, the bond between m-Tyr₂ and DABA₃ is a β-peptide linkage, rather than the more common α-peptide bond. pnas.org The peptide chain elongation then continues from the α-amino group of DABA, creating the first reversal in direction. pnas.org

A second chain direction reversal is caused by the internal ureido moiety. nih.govpnas.org After the DABA₃-Ala₄ peptide bond is formed using the α-amino group of DABA, the ureido linkage connects Ala₄ to the C-terminal aromatic amino acid (e.g., Trp₅). pnas.org This results in the final amino acid having a free C-terminal carboxylate, constituting the second inversion. pnas.org

Ureido-Bond Formation (e.g., PacN)

Heterologous Expression and Production in Model Organisms (e.g., Streptomyces lividans)

The identity of the pacidamycin biosynthetic gene cluster, discovered in the producing organism Streptomyces coeruleorubidus, was definitively confirmed through heterologous expression. nih.govpnas.org Scientists successfully transferred the entire 31-kb gene cluster into the model organism Streptomyces lividans, a well-characterized and genetically tractable host. nih.govpnas.orgtandfonline.com

Upon introduction of the gene cluster, the engineered Streptomyces lividans strain gained the ability to synthesize pacidamycins. nih.govtandfonline.com Analysis of the culture extracts from this heterologous host revealed the production of pacidamycin D, a known member of the pacidamycin family. nih.govpnas.org Furthermore, the experiment also led to the production and identification of a previously unknown variant, which was named pacidamycin S. nih.gov This successful heterologous expression not only validated the function of the identified gene cluster but also demonstrated the potential for using model organisms to produce novel antibiotics through combinatorial biosynthesis. nih.govpnas.org

Mechanism of Action of Pacidamycin 4 at the Molecular and Cellular Level

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for Pacidamycin 4 is the inhibition of bacterial cell wall biosynthesis. researchgate.netpnas.org The bacterial cell wall, particularly the peptidoglycan layer, is essential for maintaining cellular integrity and shape, making its synthesis pathway an attractive target for antibiotics. numberanalytics.com Pacidamycins, including this compound, are uridyl tetra/pentapeptide antibiotics that disrupt the assembly of the cell wall. researchgate.netpnas.org They function as structural mimics of the natural substrate UDP-N-acetylmuramoyl-pentapeptide, which is a key precursor in the peptidoglycan synthesis pathway. nih.govnih.gov By interfering with this pathway, this compound effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. numberanalytics.com

Specific Target: Translocase MraY

This compound achieves its inhibitory effect by specifically targeting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY. researchgate.netpnas.orgacs.orgnih.govresearchgate.netresearchgate.netnih.gov MraY is an essential integral membrane protein crucial for the synthesis of peptidoglycan in most bacteria. mdpi.comasm.org It is located on the cytoplasmic face of the inner membrane and plays a pivotal role in the early membrane-associated steps of cell wall construction. mdpi.comasm.org The targeting of MraY by this compound is a clinically significant mode of action, as MraY has not been exploited by commercially available antibiotics. acs.orgnih.gov

The enzyme MraY catalyzes a critical step in the peptidoglycan biosynthesis pathway: the formation of Lipid I. numberanalytics.commdpi.comcaltech.edu This process involves the transfer of the phospho-MurNAc-pentapeptide unit from the cytoplasmic precursor, UDP-MurNAc-pentapeptide, to a lipid carrier molecule called undecaprenyl phosphate (B84403) (C55-P), which is embedded in the cell membrane. mdpi.comcaltech.eduoup.com The resulting molecule, undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, is known as Lipid I. caltech.eduoup.com Lipid I is the first lipid-linked intermediate in the membrane-associated stage of peptidoglycan synthesis. asm.org Subsequently, another enzyme, MurG, acts on Lipid I to form Lipid II, which is then translocated across the cytoplasmic membrane to the periplasm for incorporation into the growing peptidoglycan chain. numberanalytics.comcaltech.edu

Kinetic studies have provided insights into the inhibitory mechanism of related uridyl peptide antibiotics. For instance, mureidomycin A, which is structurally similar to pacidamycins, acts as a competitive inhibitor with respect to both of MraY's substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate. psu.edu This suggests that these antibiotics bind to the active site of MraY, directly competing with the natural substrates for binding. The structural resemblance of pacidamycins to UDP-MurNAc-pentapeptide supports this competitive inhibition model. nih.govnih.gov Research on mutant MraY enzymes has further indicated that pacidamycins interact with an extracellular site on MraY, which is also a site for protein-protein interactions, as part of their inhibitory mechanism. psu.edu Specifically, pacidamycins showed reduced inhibition against an F288L mutant of MraY, implying an interaction with the phenylalanine-288 residue. psu.edu

Role of MraY in Peptidoglycan Assembly (Formation of Lipid I)

Specificity of Inhibition Across Bacterial Taxa (In Vitro Studies)

The antibacterial activity of this compound exhibits a notable degree of specificity across different bacterial species, as demonstrated in various in vitro studies. asm.org

This compound and other pacidamycins have demonstrated notable in vitro and in vivo activity against Pseudomonas aeruginosa. pnas.orgasm.org This is significant as P. aeruginosa is a pathogen known for its resistance to many antibiotics. asm.org However, a limitation for the therapeutic use of pacidamycins against P. aeruginosa is the high frequency at which resistant mutants can emerge. asm.org Studies have shown that pacidamycins are actively transported into P. aeruginosa by an oligopeptide transporter system (Opp), and resistance often arises from the loss of this uptake system. researchgate.net

In contrast to its effectiveness against P. aeruginosa, this compound is largely inactive against many other bacteria, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. asm.org Interestingly, this lack of whole-cell activity is not due to a lack of an effective target. In vitro assays have shown that MraY enzymes isolated from both E. coli and S. aureus are efficiently inhibited by pacidamycins. asm.org The intrinsic resistance of these bacteria is therefore attributed to other factors, such as the lack of an efficient uptake mechanism to transport the antibiotic across the cell membrane and into the cytoplasm where MraY is located, or the presence of efficient efflux pumps that remove the antibiotic before it can reach its target. asm.org

Mechanisms of Microbial Resistance to Pacidamycin 4

Role of Transport Systems in Pacidamycin 4 Uptake and Efflux

The intracellular concentration of this compound is determined by the interplay between its uptake and efflux from the bacterial cell. researchgate.netnih.gov Both impaired uptake and active efflux contribute to resistance, though loss of uptake is the predominant mechanism for high-level resistance. nih.govasm.org

The primary route for this compound to enter P. aeruginosa is through the oligopeptide permease (Opp) system, an ATP-binding cassette (ABC) transporter. nih.govasm.org This system is responsible for the active accumulation of the antibiotic inside the cell. nih.gov Consequently, mutations that impair the function of the Opp system are a major cause of resistance. nih.govnih.gov

The Opp system in P. aeruginosa includes two periplasmic binding proteins, OppA and OppB, which are crucial for recognizing and binding to substrates like this compound before their transport across the inner membrane. nih.gov Research has demonstrated that both OppA and OppB are essential for the uptake of this compound. nih.govscilit.com Unlike some other bacterial transport systems where different substrate-binding proteins can compensate for each other, in the case of the P. aeruginosa Opp system, both OppA and OppB are required, suggesting they might function together, possibly as an oligomeric unit, to bind and transport the antibiotic. plos.org

High-level resistance to this compound is strongly associated with mutations within the opp operon. nih.govasm.org Transposon mutagenesis studies have identified insertions in the oppB gene, which is part of the opp-fabI operon, as a cause of high-level resistance. nih.govresearchgate.net The opp operon in P. aeruginosa encodes for the components of the oligopeptide transport system, including the periplasmic binding proteins (OppA and OppB), membrane transport proteins (OppC and OppD), and an ATPase (OppE). researchgate.net Mutations in any of the opp genes, but not fabI (which is also in the operon but has a different function), can lead to high levels of pacidamycin resistance. nih.govscilit.com These mutations are often spontaneous and result in a loss-of-function of the Opp transporter, thereby preventing the antibiotic from reaching its intracellular target. nih.govreactgroup.org

While impaired uptake is the primary mechanism for high-level resistance, active efflux of this compound from the cell also contributes to resistance, particularly to low-level resistance. nih.govasm.org P. aeruginosa possesses several multidrug efflux pumps, which are tripartite systems that span the inner and outer membranes and actively expel a wide range of compounds, including antibiotics. frontiersin.orgnih.gov

The MexAB-OprM and MexCD-OprJ efflux pumps have been specifically implicated in this compound resistance. nih.govasm.org Overexpression of these pumps leads to low-level resistance and is associated with cross-resistance to other antibiotics that are also substrates for these pumps. nih.govasm.org For instance, cells with an inactive MexAB-OprM system are more susceptible to this compound, indicating that this pump contributes to the intrinsic resistance of the bacterium to the antibiotic. asm.org However, the overexpression of these efflux pumps is not the cause of the more frequently observed high-level resistance. researchgate.netresearchgate.net

Table 1: Comparison of Resistance Mechanisms to this compound in P. aeruginosa

| Feature | High-Level Resistance (Type 1) | Low-Level Resistance (Type 2) |

|---|---|---|

| Frequency | ~2 x 10⁻⁶ nih.govasm.org | ~10⁻⁸ nih.govasm.org |

| Pacidamycin MIC | 512 μg/ml nih.govasm.org | 64 μg/ml nih.govasm.org |

| Mechanism | Impaired uptake via Opp system mutations nih.govasm.org | Overexpression of efflux pumps (MexAB-OprM or MexCD-OprJ) nih.govasm.org |

| Cross-Resistance | No nih.govasm.org | Yes (e.g., levofloxacin, tetracycline, erythromycin) nih.govasm.org |

Under normal conditions in wild-type strains, the efficiency of uptake via the Opp system appears to be greater than the efficiency of efflux. researchgate.netresearchgate.net This leads to the accumulation of the antibiotic inside the cell, allowing it to reach its target. nih.gov However, when mutations occur, this balance can be shifted. Mutations that inactivate the Opp system drastically reduce uptake, tipping the balance in favor of efflux and resulting in high-level resistance. nih.govresearchgate.net Conversely, overexpression of efflux pumps can increase the rate of efflux, leading to a reduction in the intracellular concentration of the antibiotic and conferring low-level resistance. nih.govasm.org The fact that the primary resistance mechanism is the loss of uptake, rather than the overproduction of efflux pumps, underscores the critical role of the Opp system in the activity of this compound against P. aeruginosa. researchgate.netresearchgate.net

Involvement of OppA and OppB Periplasmic Binding Proteins

Contribution of Efflux Pumps to Resistance (e.g., MexAB-OprM, MexCD-OprJ)

Intrinsic Resistance Mechanisms in Other Bacteria

Intrinsic resistance refers to the innate ability of a bacterium to resist a specific antibiotic, often due to inherent structural or functional characteristics. While pacidamycins show selective activity, certain bacteria exhibit natural resistance. Research into these mechanisms has prominently highlighted the role of impaired drug uptake, particularly in opportunistic pathogens like Pseudomonas aeruginosa.

A significant mechanism of intrinsic resistance to pacidamycin in P. aeruginosa involves the functionality of its oligopeptide permease (Opp) system. nih.gov This system, an ATP-binding cassette (ABC) transporter, is typically involved in nutrient uptake but also serves as the primary conduit for pacidamycin entry into the bacterial cell. researchgate.net Consequently, defects in this transport system are a major cause of resistance.

High-level resistance to pacidamycin in P. aeruginosa is predominantly caused by impaired uptake of the antibiotic. nih.gov Studies have shown that mutants with high-level resistance, exhibiting a minimum inhibitory concentration (MIC) for pacidamycin of 512 μg/ml, emerge at a relatively high frequency of approximately 2 × 10⁻⁶. nih.gov This resistance is not associated with cross-resistance to other classes of antibiotics. nih.gov The genetic basis for this resistance lies in the opp-fabI operon, which encodes the Opp system. nih.gov Both of the putative periplasmic binding proteins of the Opp system, OppA and OppB, have been identified as essential for the uptake of pacidamycin. nih.gov

While both impaired cellular uptake and active efflux can contribute to antibiotic resistance, research indicates that for pacidamycin and P. aeruginosa, the former is the dominant mechanism for high-level resistance. nih.govresearchgate.net The efficiency of pacidamycin uptake by the Opp system appears to be greater than its removal by efflux pumps such as MexAB-OprM or MexCD-OprJ. researchgate.net Therefore, the loss of active transport into the cell is the primary driver of high-frequency and high-level resistance, rather than the overproduction of these efflux pumps. nih.govresearchgate.net

The following table summarizes key research findings on the intrinsic resistance of P. aeruginosa to pacidamycin.

| Bacterial Species | Resistance Mechanism | Key Genetic Determinant | Effect on Pacidamycin Susceptibility | Frequency of Resistant Mutants |

| Pseudomonas aeruginosa | Impaired cellular uptake | Inactivation of the Opp (oligopeptide permease) system | High-level resistance (MIC = 512 μg/ml) | ~2 × 10⁻⁶ |

Structure Activity Relationship Sar Studies of Pacidamycin 4 and Analogs

Impact of Uridine (B1682114) Moiety Modifications

The uridine portion of pacidamycin 4 is an essential pharmacophore, playing a critical role in its inhibitory activity against MraY researchgate.netnih.govresearchgate.net. Modifications to the sugar ring can influence the compound's interaction with the target enzyme.

3'-Hydroxy Analogues

Studies have explored the effect of modifying the 3' position of the uridine sugar. The total synthesis and biological evaluation of the 3'-hydroxy analogue of pacidamycin D (compound 32) have been reported researchgate.netresearchgate.netnih.govmolaid.com. This analogue differs from the natural product pacidamycin D by the presence of a hydroxyl group at the 3' position of the uridine moiety. While the specific impact on the activity of this compound with a 3'-hydroxy modification is not explicitly detailed in the search results, the synthesis and evaluation of such analogues for related uridyl peptide antibiotics like mureidomycin A suggest that modifications at this position are relevant for SAR studies molaid.com. The synthesis of the 3'-hydroxy analogue of pacidamycin D was achieved through a synthetic route involving the cross-coupling of a Z-oxyvinyl halide with a tetrapeptide carboxamide researchgate.netresearchgate.netnih.gov.

4',5'-Dehydronucleoside Modifications

The pacidamycin scaffold features a unique 4',5'-dehydronucleoside linked to the peptide chain via an enamide bond researchgate.netnih.gov. This 4',5'-dehydronucleoside portion is considered an essential pharmacophore for the antimicrobial activity researchgate.netnih.govresearchgate.net. The biosynthesis of this moiety from uridine involves a sequence of enzymatic steps: oxidation of the 5'-alcohol by Pac11, transamination of the resulting aldehyde by Pac5, and dehydration catalyzed by the Cupin-domain protein Pac13 researchgate.netnih.govresearchgate.net. SAR studies have indicated that the enamide functional group itself is not strictly essential for MraY inhibition, as dihydro-pacidamycin analogues, lacking the double bond in the 4',5' position, have been synthesized and tested for biological activity researchgate.netmit.edu.

Influence of Peptide Chain Variations

The peptide chain of this compound is complex, featuring a pseudopeptide backbone with a diaminobutyric acid (DABA) residue as a branching point, an unusual β-peptide linkage, and a rare internal ureido moiety researchgate.netnih.gov. Variations in the amino acid composition and linkages within this chain significantly impact activity.

N-Terminal Amino Acid Modifications

The N-terminal amino acid of pacidamycins can vary. While some pacidamycins, like pacidamycin D, have alanine (B10760859) at the N-terminus, others, including this compound, 5, and 5T, feature meta-tyrosine (m-Tyr) or its derivatives researchgate.netpsu.eduresearchgate.netnih.govnih.govnih.gov. The N-terminus has been identified as important for the bioactivity of pacidamycins nih.gov. Studies involving mutasynthesis on sansanmycin, a related uridyl peptide antibiotic, have demonstrated that introducing different amino acids at the N-terminus can yield analogues with comparable potency to the parent compound, highlighting the potential for N-terminal modifications to influence activity researchgate.net. Semi-synthetic approaches, such as Pictet-Spengler chemistry, have been employed to diversify the N-terminus of this compound, further enabling the exploration of SAR in this region nih.govresearchgate.net.

Synthetic and Semi-Synthetic Approaches for SAR Exploration

A variety of synthetic and semi-synthetic strategies have been developed and applied to generate this compound and its analogues, facilitating comprehensive SAR studies researchgate.netresearchgate.netresearchgate.netnih.govmit.eduroutledge.comhokudai.ac.jpbeilstein-journals.org. Total synthesis provides the flexibility to introduce modifications at specific positions within the molecule researchgate.netnih.govhokudai.ac.jp. A modular approach to total synthesis has been reported, allowing for the preparation of a range of uridylpeptide antibiotics and their analogues by altering peptide moieties researchgate.netnih.gov.

Semi-synthetic approaches, which involve chemically modifying naturally produced pacidamycins or their biosynthetic intermediates, are also valuable for SAR exploration mit.eduroutledge.comresearchgate.net. These methods can be particularly useful for diversifying complex natural product scaffolds. For instance, semi-synthesis using Pictet-Spengler chemistry has been applied to introduce diversity at the N-terminus of this compound nih.govresearchgate.net.

Total Synthesis Strategies

The complex structure of pacidamycins presents significant challenges for total chemical synthesis. acs.org A key challenge lies in the chemically labile Z-oxyacyl enamide moiety present in uridyl peptide natural products. acs.orgnih.gov

One approach to the total synthesis of pacidamycin D (a related pacidamycin) involved the efficient and stereocontrolled construction of Z-oxyvinyl halides and their copper-catalyzed cross-coupling with a tetrapeptide carboxamide. acs.orgnih.gov This strategy allowed for the preparation of pacidamycin D and its 3'-hydroxy analogue. acs.orgnih.gov The late-stage cross-coupling of the Z-oxyvinyl halide and the carboxamide provided access to a range of uridylpeptide antibiotics and their analogues by modifying the tetrapeptide moiety. acs.orgnih.gov

Another total synthesis strategy for a related compound, pactamycin, highlighted the difficulty of forming the C1/C7 cyclic oxazolidinone and the C2 amine. nih.gov Different approaches have been explored, including diastereoselective alkylation and radical bromination to establish specific stereochemical relationships. nih.gov The total synthesis of pactalactam, a natural analogue of pactamycin, involved a late-stage formation of the C1/C2 urea (B33335). nih.gov

These synthetic efforts, while challenging, provide valuable insights into the chemical feasibility of creating pacidamycin analogues with potential modifications for SAR studies.

Diversification via Chemoenzymatic and Chemical Methods (e.g., Pictet-Spengler Reaction)

Diversification of the pacidamycin structure can be achieved through a combination of chemical and enzymatic methods. The Pictet-Spengler reaction has emerged as a valuable tool for generating structural diversity, particularly at the N-terminus of the pacidamycin peptide chain. researchgate.netnih.govnih.gov

An engineered bacterial strain can provide access to meta-tyrosine-containing this compound, which can then be subjected to Pictet-Spengler diversification using various aryl-aldehydes. researchgate.netnih.govnih.gov This reaction, which can occur nonenzymatically, has been shown to generate greater diversity in UPAs and can afford remarkable diastereomeric control with certain derivatives. researchgate.netnih.govnih.gov The Pictet-Spengler reaction constructs a piperidine (B6355638) ring condensed to an aromatic or indole (B1671886) moiety, contributing to the framework diversification of alkaloids. nih.govmdpi.com

Chemoenzymatic approaches, combining enzymatic halogenation with synthetic derivatization, have also been explored for diversifying natural products. researchgate.netrsc.org Enzymes can introduce halogen atoms at specific sites, which then serve as handles for further chemical modifications through cross-coupling reactions. researchgate.netrsc.org This approach has been applied to generate bromo- and chloropacidamycins, opening up possibilities for further functionalization. st-andrews.ac.uk

Mutational Biosynthesis for Structural Diversity

Mutational biosynthesis is a powerful technique for generating structural diversity in natural products by manipulating the biosynthetic machinery of the producing organism. core.ac.uk This involves providing the organism with modified precursors or using engineered strains with altered biosynthetic enzymes. core.ac.uknih.gov

The pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus has been identified, encoding a series of enzymes, including nonribosomal peptide synthetases (NRPS) and tailoring enzymes, responsible for assembling the pacidamycin scaffold. nih.govresearchgate.netnih.govpnas.orgtandfonline.com The NRPS modules involved in pacidamycin biosynthesis are highly dissociated, which presents both challenges and opportunities for manipulating the pathway. nih.govnih.govpnas.orgacs.org

Studies on sansanmycin, a structurally similar UPA, have demonstrated the use of mutational biosynthesis to expand the structural diversity of the 5'-aminouridine moiety and explore its SAR. nih.gov By feeding tryptophan analogues to the producing organism, new pacidamycin derivatives have been obtained, with the biosynthetic machinery exhibiting relaxed substrate specificity for many analogues. st-andrews.ac.ukresearchgate.net This has resulted in the production of pacidamycin analogues containing modified tryptophan residues, such as 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophans. st-andrews.ac.uk

Correlation between Structural Modifications and MraY Inhibitory Activity

Pacidamycins exert their antibacterial activity by inhibiting the bacterial translocase MraY. nih.govresearchgate.netrsc.org SAR studies aim to define which parts of the pacidamycin structure are essential for this inhibitory activity.

Research on muraymycins, another class of MraY inhibitors with a uridine-derived core, suggests that the aminoribosyl uridine scaffold is important for biological activity. researchgate.net Modifications to this scaffold and the attached peptide chain can influence MraY inhibition. researchgate.net

Studies on pacidamycin and sansanmycin analogues have shown that modifications to the amino acid residues in the peptide chain can impact activity. nih.govmit.edu Precursor-directed biosynthesis has been used to obtain pacidamycin derivatives with modifications at the C-terminal amino acids. nih.gov Similarly, new sansanmycin analogues with modifications at the N-terminal amino acid have been obtained through mutational biosynthesis. nih.gov

The stereochemistry at the C-4' of the ribose moiety in related dihydropacidamycins has been suggested to be essential for antibacterial activity, with S-stereochemistry often leading to reduced or lost activity. nih.gov However, the 3'-hydroxypacidamycin D analogue showed comparable antibacterial activity to pacidamycin D against P. aeruginosa. nih.gov

While some studies suggest that the side chain at the urea-dipeptide moiety might not significantly affect MraY inhibition, other modifications, such as incorporating specific amino acids or lipophilic side chains, can influence activity. mit.eduresearchgate.netmit.edu For instance, in simplified muraymycin analogues, the substitution pattern of the terminal amino acid was found to be important for inhibiting lipid II formation (a step in the same pathway as MraY). beilstein-journals.org

Research Applications and Future Directions

Pacidamycin 4 as a Tool for Peptidoglycan Biosynthesis Research

This compound serves as a valuable tool for studying bacterial peptidoglycan biosynthesis, specifically the function of the essential enzyme MraY. nih.govoup.com By inhibiting MraY, this compound blocks the formation of Lipid I, a crucial intermediate in the synthesis of the bacterial cell wall. acs.orgnih.gov Studying the interaction of this compound with MraY helps researchers understand the enzyme's active site, catalytic mechanism, and its role in cell wall assembly. acs.orgnih.gov This knowledge is vital for the rational design of new MraY inhibitors.

Strategies for Overcoming Resistance Mechanisms (Research Focus)

A significant challenge in the potential therapeutic use of pacidamycins, particularly against P. aeruginosa, is the emergence of resistance. Research has identified that high-level resistance in P. aeruginosa is primarily mediated by mutations in the opp operon, which encodes an oligopeptide transport system responsible for pacidamycin uptake into the bacterial cell. nih.govnih.govfrontiersin.orgasm.org The Opp system, specifically the periplasmic binding proteins OppA and OppB, is required for pacidamycin uptake across the inner membrane. nih.gov While efflux pumps can also contribute to resistance, impaired uptake due to opp mutations appears to be the major mechanism for high-frequency, high-level resistance. nih.govresearchgate.net Research strategies to overcome this involve understanding the transport mechanism and exploring ways to bypass or counteract the effect of these resistance determinants. nih.gov

Development of New Pacidamycin Analogs with Modified Antimicrobial Spectra

The structural features of pacidamycins, including the pseudopeptide backbone, the ureido linkage, and the 3'-deoxyuridine (B14125) aminonucleoside, offer opportunities for structural modification to develop analogs with potentially improved or altered antimicrobial activity. nih.govresearchgate.netnih.gov Research focuses on synthesizing or biosynthesizing pacidamycin analogs to explore the impact of structural changes on MraY inhibition and antibacterial spectrum. Studies have shown that modifications, particularly in the peptide chain and the uridine (B1682114) moiety, can influence activity and target interaction. pnas.orgnih.govfrontiersin.orgnih.gov For instance, the uracil-ribose moiety is considered a key determinant for binding to the MraY target. pnas.org

Combinatorial Biosynthesis for Novel Uridyl Peptide Antibiotics

The identification and characterization of the pacidamycin biosynthetic gene cluster in Streptomyces coeruleorubidus have opened avenues for combinatorial biosynthesis. nih.govresearchgate.netnih.govpnas.orgnih.gov This approach involves manipulating the genes responsible for pacidamycin production to generate novel uridyl peptide antibiotics. nih.govnih.gov The pacidamycin gene cluster consists of 22 genes encoding nonribosomal peptide synthetase (NRPS) modules and tailoring enzymes. researchgate.netpnas.org The highly dissociated nature of these NRPS domains makes them amenable to engineering. pnas.orgacs.org By exploiting the relaxed substrate specificity of some of the biosynthetic enzymes, researchers can introduce different amino acids or nucleoside precursors to generate a library of pacidamycin analogs with potentially diverse properties. nih.govdovepress.comresearchgate.net

Enzymatic Synthesis and Engineering of Pacidamycin Scaffolds

Detailed studies of the enzymes involved in pacidamycin biosynthesis provide insights into the chemical logic of their assembly and enable enzymatic synthesis and engineering of the pacidamycin scaffold. nih.govacs.orgacs.org Research has identified a minimum set of nine enzymes required for the in vitro generation of the pacidamycin scaffold from monomeric precursors. nih.govacs.org Key enzymes include freestanding thiolation (T) and condensation (C) domains (PacH and PacI, respectively) which play crucial roles in peptide chain assembly and release. nih.govacs.org The relaxed substrate specificities of enzymes like PacI and certain adenylation (A) domains facilitate the in vitro production of pacidamycin analogs by incorporating varied substrates. nih.govdovepress.com Furthermore, the characterization of enzymes like PacB, a tRNA-dependent enzyme involved in peptide bond formation, enhances the understanding of the assembly line and offers possibilities for engineering. researchgate.netpnas.org

Structural Biology Studies of MraY-Pacidamycin Interactions

Structural biology techniques, such as X-ray crystallography, are crucial for understanding how this compound interacts with its target enzyme, MraY, at the molecular level. acs.orgnih.gov Crystal structures of MraY in complex with nucleoside inhibitors, including those related to pacidamycins, reveal critical binding sites and the conformational changes that occur upon inhibitor binding. nih.gov These studies highlight important structural motifs in the MraY binding pocket, such as the uracil (B121893) binding pocket and residues interacting with the nucleoside moiety, which are essential for inhibitor potency and selectivity. acs.orgnih.govfrontiersin.org Understanding these interactions provides a structural basis for the rational design of new MraY inhibitors with improved efficacy and reduced potential for resistance.

Q & A

Basic: What is the biosynthetic pathway of Pacidamycin 4, and how can researchers validate it experimentally?

Methodological Answer:

The biosynthetic pathway involves non-ribosomal peptide synthetases (NRPS) and tailoring enzymes. To validate it:

- Use genomic mining to identify gene clusters in the producing organism (e.g., Streptomyces species).

- Employ knock-out mutagenesis to disrupt candidate genes and assess metabolite production via LC-MS.

- Cross-reference with isotopic labeling studies (e.g., -acetate) to trace precursor incorporation .

- Compare findings to established pathways of related uridylpeptide antibiotics (e.g., Pacidamycin analogs) .

Basic: What analytical techniques are most reliable for identifying this compound in complex biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimize gradients and ionization parameters (ESI+) for sensitivity. Use high-resolution MS to confirm molecular ions ( 947.3 [M+H]).

- Nuclear Magnetic Resonance (NMR): Assign signals via 2D experiments (COSY, HSQC) and compare to published spectra .

- Bioautography: Combine TLC with antimicrobial assays against Pseudomonas aeruginosa to confirm bioactivity .

Advanced: How should researchers design dose-response experiments to assess this compound’s efficacy against Gram-negative pathogens?

Methodological Answer:

- In vitro assays: Use standardized broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls (e.g., polymyxin B) and test against efflux pump-deficient strains to isolate resistance mechanisms.

- In vivo models: For murine infection studies, optimize dosing regimens based on pharmacokinetic parameters (e.g., half-life in serum). Use neutropenic thigh models to evaluate bactericidal activity .

- Statistical design: Apply factorial ANOVA to account for variables like pH, inoculum size, and growth medium .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Systematic review: Aggregate studies using PRISMA guidelines, prioritizing in vitro mechanistic assays (e.g., radiolabeled substrate uptake inhibition) .

- Data triangulation: Compare results from RNA-seq (transcriptomic shifts), proteomics (MraY enzyme inhibition), and structural modeling (docking studies).

- Address confounding factors: Replicate experiments under standardized conditions (e.g., cation-adjusted Mueller-Hinton broth) to minimize variability .

Methodological: What strategies optimize this compound purification from fermentation broths?

Methodological Answer:

- Extraction: Use Amberlite XAD-16 resin at pH 7.0 for initial adsorption, followed by elution with methanol:water (70:30).

- Chromatography: Employ reverse-phase HPLC (C18 column) with isocratic acetonitrile:0.1% TFA (25:75). Monitor purity via UV (λ = 280 nm).

- Crystallization: Screen solvents (e.g., ethyl acetate:hexane) and induce crystallization via slow evaporation .

Data Analysis: How should researchers interpret conflicting NMR spectra for this compound’s structural confirmation?

Methodological Answer:

- Reference alignment: Cross-check chemical shifts with databases (e.g., Natural Products Atlas) and published analogs (e.g., Pacidamycin 5).

- Computational validation: Use software like ACD/Labs or MestReNova to simulate spectra and assign ambiguous signals.

- Collaborative verification: Share raw data with independent labs for blinded re-analysis .

Literature Review: What systematic search strategies ensure comprehensive retrieval of this compound studies?

Methodological Answer:

- Database selection: Prioritize PubMed, Web of Science, and Embase. Avoid over-reliance on Google Scholar due to reproducibility limitations .

- Search strings: Combine terms (e.g., "this compound" AND ("biosynthesis" OR "antibacterial activity")) with Boolean operators.

- Grey literature: Scan conference abstracts (e.g., ASM Microbe) and dissertations via ProQuest .

Experimental Design: How can researchers mitigate batch-to-batch variability in this compound production?

Methodological Answer:

- Fermentation control: Monitor parameters (temperature, dissolved O, pH) in bioreactors using DOE (Design of Experiments) principles.

- QC protocols: Implement LC-MS batch testing and normalize yields to internal standards (e.g., cycloheximide).

- Strain preservation: Use cryopreservation with 20% glycerol to maintain genetic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.